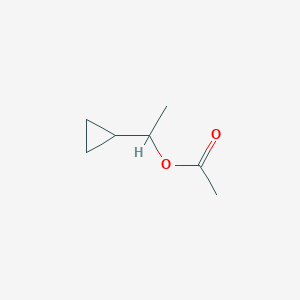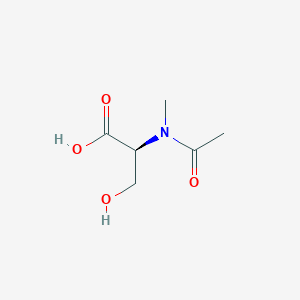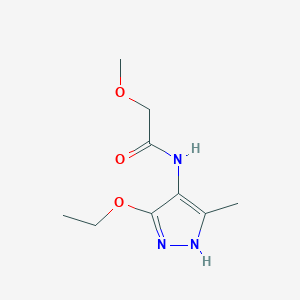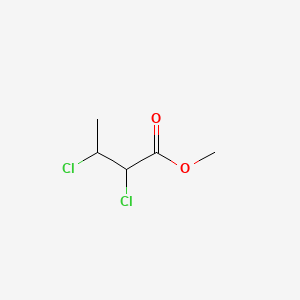
5,5-Dimethylbarbituric acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylbarbituric acid sodium is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This compound, specifically, is a sodium salt form of 5,5-dimethylbarbituric acid, which is characterized by the presence of two methyl groups at the 5th position of the barbituric acid ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylbarbituric acid sodium typically involves the alkylation of barbituric acid. One common method is the reaction of barbituric acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Barbituric acid+2CH3I+NaOH→5,5-Dimethylbarbituric acid sodium+NaI+H2O
The reaction is carried out under controlled conditions to ensure the complete conversion of barbituric acid to its dimethyl derivative .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylbarbituric acid sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the nitrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted barbiturates .
Applications De Recherche Scientifique
5,5-Dimethylbarbituric acid sodium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research into its pharmacological properties aims to develop new sedative and hypnotic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5,5-dimethylbarbituric acid sodium involves its interaction with the central nervous system. It acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric acid: The parent compound of barbiturates, lacking the methyl groups at the 5th position.
1,3-Dimethylbarbituric acid: A derivative with methyl groups at the 1st and 3rd positions.
Sodium barbiturate: Another sodium salt form of barbituric acid.
Uniqueness
5,5-Dimethylbarbituric acid sodium is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of methyl groups at the 5th position enhances its stability and alters its interaction with biological targets compared to other barbiturates .
Propriétés
Numéro CAS |
81913-65-7 |
|---|---|
Formule moléculaire |
C6H6N2Na2O3 |
Poids moléculaire |
200.10 g/mol |
Nom IUPAC |
disodium;5,5-dimethyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H8N2O3.2Na/c1-6(2)3(9)7-5(11)8-4(6)10;;/h1-2H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
VGUMVDKHRUTUHV-UHFFFAOYSA-L |
SMILES canonique |
CC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


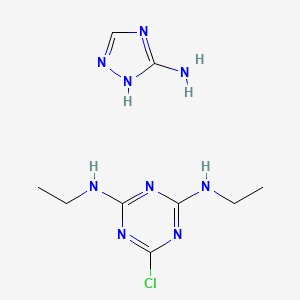
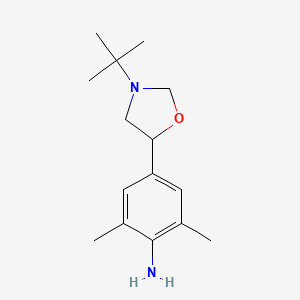
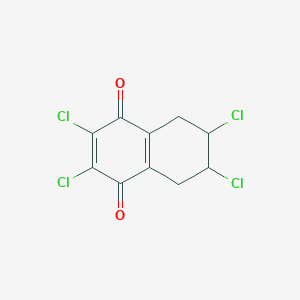
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)

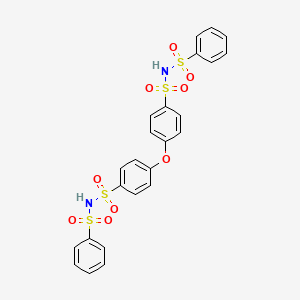
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
